molecular formula C21H24N2O2 B2565471 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955707-07-0

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2565471
CAS No.: 955707-07-0
M. Wt: 336.435
InChI Key: NTTAWNBMASSUKD-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in compounds with a wide spectrum of biological activities . The THIQ core is known for possessing an intermediate level of flexibility, which is a key design principle for engineering high selectivity towards specific enzymatic targets, particularly serine proteases like coagulation Factor Xa (FXa) . This molecular architecture, which incorporates a propanamide side chain, makes it a valuable candidate for research into novel pharmaceutical agents. The primary research value of this compound lies in its potential application as a building block or direct investigative tool in the discovery of anticoagulant therapies . Molecular docking studies and biochemical evaluations of structurally related THIQ dicarboxamides have demonstrated potent and selective direct inhibition of FXa, a critical enzyme in the blood coagulation cascade . Inhibition of FXa represents a promising strategy for anticoagulation, as it occurs earlier in the coagulation pathway and may offer a superior efficacy and safety profile compared to direct thrombin inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), further optimize potency and selectivity, and elucidate the mechanisms of action for this class of inhibitors. Beyond cardiovascular research, the THIQ scaffold is associated with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties, suggesting broader utility in multiple drug discovery programs . This compound is provided For Research Use Only. It is not intended for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

3-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-21(25)23-13-12-17-9-10-19(14-18(17)15-23)22-20(24)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTAWNBMASSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The resulting tetrahydroisoquinoline is then acylated using propanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Group: The final step involves coupling the acylated tetrahydroisoquinoline with a phenyl group using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sigma-1 receptors, which play a crucial role in cellular stress responses and neuroprotection. By binding to these receptors, the compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophenecarboxamide Derivatives (e.g., 7947882)

Structure: 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) shares a carboxamide backbone but differs in substituents, featuring a thiophene ring and nitro group. Mechanism: Activated by EthA monooxygenase to inhibit PyrG (CTP synthetase), disrupting nucleotide biosynthesis in Mycobacterium tuberculosis . Bioactivity: Exhibits broad-spectrum activity against replicating, non-replicating, and intracellular M. tuberculosis (MIC: 0.5–2 µM) .

Property 3-phenyl-N-(2-propanoyl-THIQ-7-yl)propanamide 7947882
Core Structure Propanamide + tetrahydroisoquinoline Thiophenecarboxamide
Key Substituent 2-Propanoyl-THIQ 4-Nitrophenyl
Molecular Weight (g/mol) ~395 (estimated) 292.3
Biological Target Unknown (predicted: enzyme inhibition) PyrG (CTP synthetase)
Activation Pathway Not reported EthA-dependent

Propanamide Analogs with Carbamothioyl Groups (e.g., 7904688)

Structure: 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688) replaces the tetrahydroisoquinoline group with a carbamothioyl-piperidine-phenyl system. Mechanism: Also EthA-activated but targets PyrG, similar to 7947882 . Bioactivity: Comparable antitubercular efficacy (MIC: 1–4 µM) but distinct pharmacokinetics due to the carbamothioyl group .

Property 3-phenyl-N-(2-propanoyl-THIQ-7-yl)propanamide 7904688
Amide Substituent Tetrahydroisoquinoline Carbamothioyl-piperidine-phenyl
Solubility Likely low (hydrophobic isoquinoline) Moderate (polar carbamothioyl)
Metabolic Stability Uncharacterized EthA-dependent activation

Phthalimide Derivatives (e.g., 3-chloro-N-phenyl-phthalimide)

Structure: 3-chloro-N-phenyl-phthalimide () features a phthalimide core with chloro and phenyl substituents. Application: Primarily used as a monomer for polyimide synthesis, contrasting with the bioactive focus of propanamide derivatives . Key Difference: Lacks the amide linkage and tetrahydroisoquinoline moiety, limiting direct pharmacological overlap.

Property 3-phenyl-N-(2-propanoyl-THIQ-7-yl)propanamide 3-chloro-N-phenyl-phthalimide
Primary Use Potential antimicrobial agent Polymer synthesis
Functional Groups Amide, tetrahydroisoquinoline Phthalimide, chloro

Sulfamoyl-Phenylpentanamide Derivatives ()

Structure : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide includes a sulfamoyl-phenyl group and dioxoisoindolin moiety.
Properties : Higher molecular weight (493.53 g/mol) and distinct solubility profile (yellowish white solid) compared to the target compound .

Property 3-phenyl-N-(2-propanoyl-THIQ-7-yl)propanamide Sulfamoyl-Phenylpentanamide
Molecular Weight (g/mol) ~395 493.53
Solubility Likely low Moderate (polar sulfamoyl)

Biological Activity

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline nucleus, which is often linked to various biological effects. The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline : Starting from phenethylamine derivatives.
  • Acylation : Introduction of the propanoyl group at the nitrogen position.
  • Final Modification : Addition of the phenyl group to enhance biological activity.

The synthetic pathway can be summarized as follows:

PhenethylamineTetrahydroisoquinolineAcylationFinal Product\text{Phenethylamine}\rightarrow \text{Tetrahydroisoquinoline}\rightarrow \text{Acylation}\rightarrow \text{Final Product}

Anticancer Properties

Recent studies have indicated that compounds related to the THIQ structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cells (MCF-7), demonstrating higher efficacy than standard treatments like Tamoxifen .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
TamoxifenMCF-70.5

Neuroprotective Effects

The THIQ scaffold has been associated with neuroprotective effects. Compounds that target histamine H3 receptors and cholinergic systems have been studied for their potential in treating cognitive decline and neurodegenerative diseases . The ability of this compound to interact with these pathways suggests it may offer therapeutic benefits in neurological contexts.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with NMDA receptors and histamine receptors.
  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through various pathways.
  • Neurotransmitter Regulation : Enhancement of cholinergic signaling may improve cognitive functions.

Case Studies

Several case studies have highlighted the effectiveness of THIQ derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that THIQ derivatives showed significant cytotoxicity against MCF-7 cells with a favorable safety profile compared to traditional chemotherapeutics.
  • Cognitive Enhancement : Research on multitarget ligands indicated that compounds similar to this compound could enhance cognitive functions by modulating histaminergic and cholinergic systems .

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